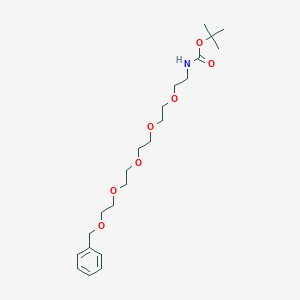
Benzyl-PEG5-NHBoc
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl-PEG5-NHBoc is a polyethylene glycol (PEG)-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). PROTACs are a class of molecules designed to selectively degrade target proteins by leveraging the ubiquitin-proteasome system within cells . This compound is particularly valuable in the field of chemical biology and drug discovery due to its ability to facilitate the degradation of specific proteins.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl-PEG5-NHBoc typically involves multiple steps, starting from commercially available reagents. One common synthetic route includes the following steps:
Substitution Reaction: Starting with 2-(2-(trityl)-ethoxy)-1-alcohol and 2-(2-(benzyloxy)-ethoxy)-ethyl-4-p-toluenesulfonic acid ester, a substitution reaction is carried out to generate the first intermediate product.
Catalytic Hydrogenation: The first intermediate product undergoes catalytic hydrogenation with hydrogen to remove the trityl protecting group.
Nucleophilic Substitution: The resulting product is then subjected to nucleophilic substitution with Boc anhydride to form the second intermediate product.
Further Substitution: The second intermediate product undergoes another nucleophilic substitution with p-toluenesulfonyl chloride to generate the third intermediate product.
Azide Formation and Reduction: The third intermediate product reacts with sodium azide to form the fourth intermediate product, which is then reduced with hydrogen to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Key factors include temperature control, reaction time, and the use of high-purity reagents.
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl-PEG5-NHBoc can undergo various chemical reactions, including:
Substitution Reactions: Commonly used in the synthesis process.
Hydrogenation: Used to remove protecting groups.
Nucleophilic Substitution: Involved in multiple steps of the synthesis.
Common Reagents and Conditions
Catalytic Hydrogenation: Hydrogen gas and a suitable catalyst (e.g., palladium on carbon).
Nucleophilic Substitution: Boc anhydride, p-toluenesulfonyl chloride, and sodium azide.
Solvents: Common solvents include dichloromethane, methanol, and tetrahydrofuran.
Major Products Formed
The major product formed from these reactions is this compound, which serves as a linker in the synthesis of PROTAC molecules.
Applications De Recherche Scientifique
Benzyl-PEG5-NHBoc has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a linker in the synthesis of PROTACs, facilitating the study of protein degradation mechanisms.
Biology: Enables the selective degradation of target proteins, aiding in the study of protein function and cellular processes.
Industry: Used in the production of specialized chemical compounds and materials
Mécanisme D'action
Benzyl-PEG5-NHBoc functions as a linker in PROTAC molecules, which consist of two ligands connected by a linker. One ligand binds to the target protein, while the other binds to an E3 ubiquitin ligase. The PROTAC molecule brings the target protein and the E3 ubiquitin ligase into close proximity, facilitating the ubiquitination and subsequent degradation of the target protein by the proteasome .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzyl-PEG4-NHBoc: A similar PEG-based linker with a shorter chain length.
Benzyl-PEG6-NHBoc: A similar PEG-based linker with a longer chain length.
NH2-PEG5-NHBoc: Another PEG-based linker with an amino group instead of a benzyl group.
Uniqueness
Benzyl-PEG5-NHBoc is unique due to its specific chain length and functional groups, which provide optimal properties for the synthesis of PROTAC molecules. Its structure allows for efficient protein degradation, making it a valuable tool in chemical biology and drug discovery .
Propriétés
Formule moléculaire |
C22H37NO7 |
|---|---|
Poids moléculaire |
427.5 g/mol |
Nom IUPAC |
tert-butyl N-[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C22H37NO7/c1-22(2,3)30-21(24)23-9-10-25-11-12-26-13-14-27-15-16-28-17-18-29-19-20-7-5-4-6-8-20/h4-8H,9-19H2,1-3H3,(H,23,24) |
Clé InChI |
OQPCQSZCXAZRET-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{5-Chloro-3-azabicyclo[3.1.0]hexan-1-yl}methanol](/img/structure/B11826047.png)

![2-{[3-(1,4-Diazepan-1-yl)phenyl]amino}-4-[4-methyl-2-(methylamino)-1,3-thiazol-5-yl]pyrimidine-5-carbonitrile](/img/structure/B11826053.png)
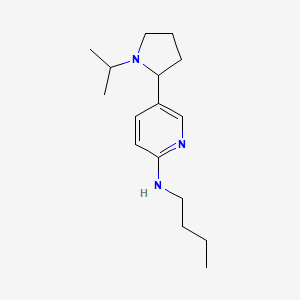
![3a,4,5,9b-tetrahydro-1H-cyclopenta[c]quinoline-4,8-dicarboxylic acid](/img/structure/B11826060.png)
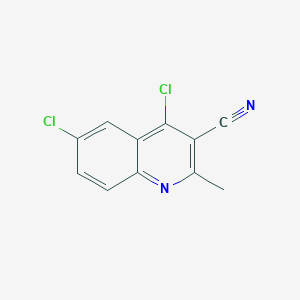

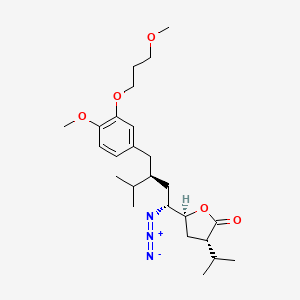


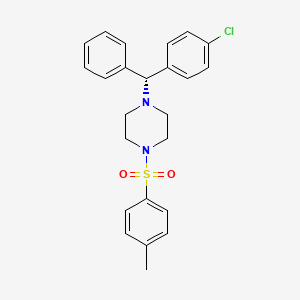
![6,8-Dibromo-2-(((tert-butyldimethylsilyl)oxy)methyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B11826137.png)
![ethyl (2S,3'aS,5'aR,9'bR)-3'-benzyl-2',3',3'a,4',5',5'a,6',7',8',9'b-decahydrospiro[aziridine-2,1'-cyclohexa[e]indole]-5'a-carboxylate](/img/structure/B11826147.png)

